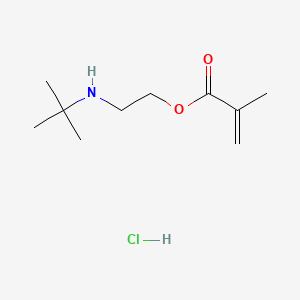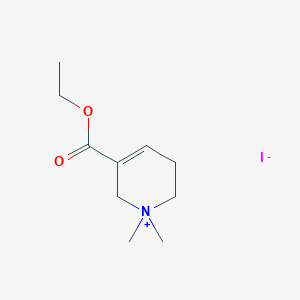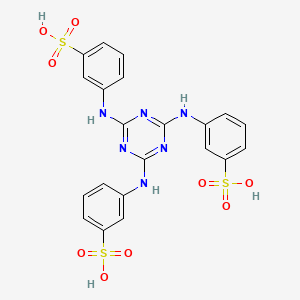
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is a chemical compound that belongs to the class of naphthylamines. This compound is characterized by the presence of an iodine atom attached to the naphthylamine structure, which is further linked to an imidazoline moiety. It is primarily used in scientific research and has applications in various fields including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride typically involves the iodination of 1-naphthylamine followed by the formation of the imidazoline ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the naphthylamine structure. The subsequent formation of the imidazoline ring can be achieved through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthylamine derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the iodine atom and the imidazoline ring contributes to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-iodo-1-naphthylamine
- 4-Iodo-2-nitro-1naphthylamine
Comparison
Compared to similar compounds, 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is unique due to the presence of the imidazoline ring, which enhances its chemical reactivity and biological activity. The iodine atom also contributes to its distinct properties, making it a valuable compound in various research applications.
特性
CAS番号 |
101564-97-0 |
|---|---|
分子式 |
C13H13ClIN3 |
分子量 |
373.62 g/mol |
IUPAC名 |
N-(4-iodonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C13H12IN3.ClH/c14-11-5-6-12(17-13-15-7-8-16-13)10-4-2-1-3-9(10)11;/h1-6H,7-8H2,(H2,15,16,17);1H |
InChIキー |
DMOYHGDBGJQNQQ-UHFFFAOYSA-N |
正規SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)I.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



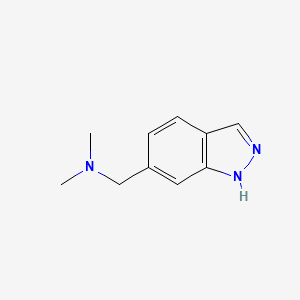
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
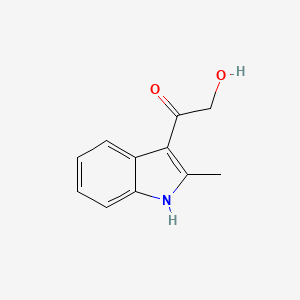

![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


